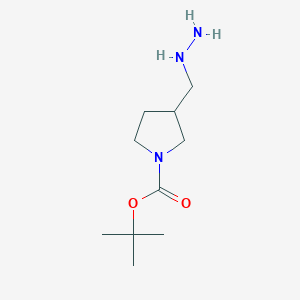

tert-Butyl 3-(hydrazinomethyl)pyrrolidine-1-carboxylate

Descripción

tert-Butyl 3-(hydrazinomethyl)pyrrolidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring with a hydrazinomethyl (-CH2NHNH2) substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility in organic solvents and stabilizes the pyrrolidine ring during synthetic processes. The hydrazinomethyl moiety provides nucleophilic reactivity, enabling applications in forming hydrazones, heterocycles, or coordination complexes. This compound is primarily used as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors or antimicrobial agents .

Propiedades

Fórmula molecular |

C10H21N3O2 |

|---|---|

Peso molecular |

215.29 g/mol |

Nombre IUPAC |

tert-butyl 3-(hydrazinylmethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-5-4-8(7-13)6-12-11/h8,12H,4-7,11H2,1-3H3 |

Clave InChI |

WFFAOQXLSUZWRZ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N1CCC(C1)CNN |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(hydrazinomethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Starting Material: tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Reagent: Hydrazine.

Solvent: Commonly used solvents include tetrahydrofuran (THF) or dichloromethane (DCM).

Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures, with continuous stirring to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for tert-Butyl 3-(hydrazinomethyl)pyrrolidine-1-carboxylate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 3-(hydrazinomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydrazinomethyl group can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The hydrazinomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include Dess-Martin periodinane and other mild oxidants.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while reduction can produce amines.

Aplicaciones Científicas De Investigación

tert-Butyl 3-(hydrazinomethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mecanismo De Acción

The mechanism of action of tert-Butyl 3-(hydrazinomethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydrazinomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional diversity of pyrrolidine derivatives is illustrated below, with key differences in substituents, molecular properties, and applications.

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Stereochemical Considerations

- The (3R)-configured hydrazinecarbonyl derivative () highlights the role of stereochemistry in biological activity, though the stereochemistry of the target compound remains unspecified .

Actividad Biológica

tert-Butyl 3-(hydrazinomethyl)pyrrolidine-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- IUPAC Name : tert-Butyl 3-(hydrazinomethyl)pyrrolidine-1-carboxylate

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 186.25 g/mol

- CAS Number : 569660-89-5

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a hydrazinomethyl substituent that may contribute to its biological properties.

Research suggests that compounds with hydrazine moieties often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the tert-butyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

A study evaluating various hydrazine derivatives indicated that tert-butyl 3-(hydrazinomethyl)pyrrolidine-1-carboxylate demonstrated significant antimicrobial activity against several strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were found to be particularly low compared to standard antibiotics, suggesting a promising alternative for treating infections caused by resistant strains.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

Anticancer Potential

Preliminary studies indicate that tert-butyl 3-(hydrazinomethyl)pyrrolidine-1-carboxylate may induce apoptosis in cancer cell lines. The compound was observed to activate caspase pathways, leading to programmed cell death in human cancer cells.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A research team conducted a series of experiments comparing the efficacy of this compound with conventional antibiotics. The results demonstrated that it was effective against multi-drug-resistant strains of bacteria, highlighting its potential as a new therapeutic agent. -

Case Study on Anti-inflammatory Activity :

In a controlled study involving animal models of inflammation, administration of tert-butyl 3-(hydrazinomethyl)pyrrolidine-1-carboxylate resulted in reduced swelling and pain compared to untreated controls, supporting its role as an anti-inflammatory agent.

Pharmacokinetics

The pharmacokinetic profile of tert-butyl 3-(hydrazinomethyl)pyrrolidine-1-carboxylate indicates favorable absorption characteristics with a half-life conducive for therapeutic use. Studies show it achieves peak plasma concentrations within one hour post-administration.

Toxicology

Toxicological assessments reveal that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects noted in animal models during preliminary trials.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.